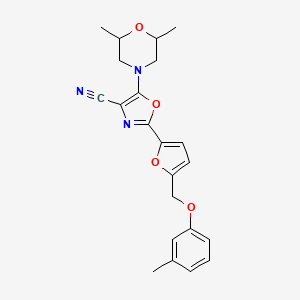

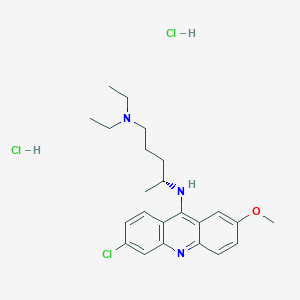

![molecular formula C25H28N6O3S B2511964 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide CAS No. 1112371-82-0](/img/structure/B2511964.png)

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide" is a derivative of the [1,2,4]triazolo[4,3-a]quinazolinone family. This class of compounds is known for its potential pharmacological activities, including antihypertensive properties. The structure of the compound suggests it is a complex molecule with multiple functional groups that could contribute to its biological activity.

Synthesis Analysis

The synthesis of related triazoloquinazolinone derivatives typically involves the cyclocondensation of quinazolinone precursors with various reagents. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones was achieved by reacting 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors . The starting material for these reactions was prepared from methyl anthranilate using a novel route. Similarly, the synthesis of 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one was performed by reacting a mercapto-quinazolinone derivative with hydrazine hydrate . These methods could potentially be adapted to synthesize the compound by introducing the appropriate sulfur-containing side chain and sec-butyl propanamide moiety at the relevant positions on the triazoloquinazolinone core.

Molecular Structure Analysis

The molecular structure of triazoloquinazolinone derivatives is characterized by the presence of a triazole ring fused to a quinazolinone scaffold. The specific compound mentioned includes additional substituents, such as a benzylamino group, a thioether linkage, and a sec-butyl propanamide side chain. These groups are likely to influence the compound's conformation and, consequently, its interaction with biological targets. The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) within the structure suggests potential sites for hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

Triazoloquinazolinone derivatives can undergo various chemical reactions due to their reactive sites. For example, the amino group in position 3 of the triazoloquinazolinone ring can participate in condensation reactions to form arylidene derivatives . The thioether linkage in the compound could potentially undergo oxidation or alkylation reactions, altering the molecule's properties. The propanamide side chain might also be involved in hydrolysis reactions under certain conditions, leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolinone derivatives are influenced by their molecular structure. These compounds typically exhibit solid-state properties at room temperature and may have varying solubilities in organic solvents or water, depending on the nature of their substituents. The presence of multiple aromatic rings contributes to their UV absorption characteristics, which can be analyzed using spectroscopic methods. The compound's stability, melting point, and reactivity can be assessed through experimental studies, which are essential for understanding its behavior in biological systems and potential as a pharmacological agent.

Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

Research on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, which share a structural resemblance with the specified compound, has demonstrated significant antihypertensive activity in vivo using spontaneously hypertensive rats. These compounds were synthesized from a precursor that includes the benzylamino and quinazolinone components, suggesting potential cardiovascular applications for related compounds (Alagarsamy & Pathak, 2007).

H1-Antihistaminic Agents

Another study synthesized 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, which are structurally similar to the queried compound, and evaluated them for H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new H1-antihistaminic agents (Alagarsamy, Solomon, & Murugan, 2007).

Novel Synthetic Routes

The synthesis of quinazoline derivatives from 2-phenyl-4-quinazolinylhydrazine involved novel synthetic routes that could be relevant for creating complex molecules like the one . These synthetic strategies might be applicable in the preparation of related compounds for various scientific studies (El-Sherief, Mahmoud, & Esmaiel, 1984).

Direcciones Futuras

Propiedades

IUPAC Name |

3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJWISHCGTYHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

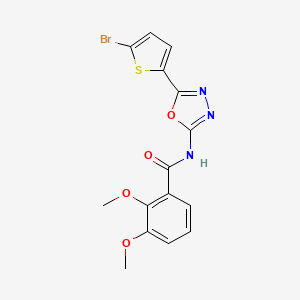

![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

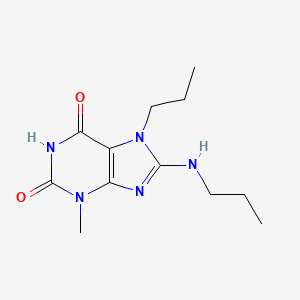

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)

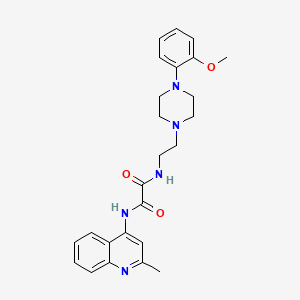

![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)

![3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511898.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)

![(Z)-ethyl 2-(2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2511904.png)